1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, difluoromethyl, and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of difluoromethyl and trifluoromethylthio groups under controlled conditions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Industrial methods often emphasize efficiency, safety, and environmental considerations, employing advanced techniques such as automated reactors and in-line monitoring to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in changes to its functional groups.
Addition Reactions: The presence of multiple reactive sites allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles such as amines and thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(3-(difluoromethoxy)-2-(difluoromethyl)phenyl)propan-2-one
- 1-Bromo-1-(3-(difluoromethoxy)-2-(methylthio)phenyl)propan-2-one
Uniqueness
Compared to similar compounds, 1-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one stands out due to the presence of both difluoromethyl and trifluoromethylthio groups. These groups confer unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making this compound particularly valuable for certain applications.
Properties
Molecular Formula |
C11H8BrF5OS |
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Molecular Weight |
363.14 g/mol |
IUPAC Name |
1-bromo-1-[3-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8BrF5OS/c1-5(18)9(12)6-2-3-8(19-11(15,16)17)7(4-6)10(13)14/h2-4,9-10H,1H3 |
InChI Key |
CWFZCGUYGUOXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)C(F)F)Br |
Origin of Product |
United States |
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